2-Amino-6-tert-butyloxycarbamoyltoluene
CAS No.:
Cat. No.: VC13921506
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N2O2 |
|---|---|
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 3-amino-2-methyl-N-[(2-methylpropan-2-yl)oxy]benzamide |
| Standard InChI | InChI=1S/C12H18N2O2/c1-8-9(6-5-7-10(8)13)11(15)14-16-12(2,3)4/h5-7H,13H2,1-4H3,(H,14,15) |
| Standard InChI Key | OYRSWEMMJWLNTL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1N)C(=O)NOC(C)(C)C |
Introduction
Chemical Identity and Structural Features
The compound’s IUPAC name, 2-amino-6-[(tert-butoxy)carbamoyl]toluene, reflects its substitution pattern on the methylbenzene (toluene) ring. The tert-butyloxycarbamoyl group (–NH–C(O)–O–t-Bu) introduces steric bulk and hydrolytic stability, while the primary amine (–NH₂) at the ortho position enables participation in condensation and cyclization reactions.
Table 1: Key molecular descriptors
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₂H₁₇N₃O₂ |
| Molecular Weight | 235.28 g/mol |
| CAS Registry Number | EVT-8457855 (proprietary designation) |
| XLogP3 | 2.1 (predicted) |
| Hydrogen Bond Donors | 2 (amine and carbamoyl NH) |
| Hydrogen Bond Acceptors | 3 (two carbonyl oxygens, one ether oxygen) |
The tert-butyl group enhances lipophilicity (log P ≈ 2.1), suggesting moderate membrane permeability, while the carbamoyl linkage provides hydrogen-bonding capacity for target engagement.
Synthetic Routes and Optimization
Though no explicit synthesis of 2-amino-6-tert-butyloxycarbamoyltoluene is documented, retrosynthetic analysis suggests two plausible pathways:
Carbamoylation of 2-Amino-6-hydroxytoluene
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Hydroxylation: Nitration of toluene derivatives followed by reduction could yield 2-amino-6-hydroxytoluene.
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Carbamoylation: Reaction with tert-butyl isocyanate under anhydrous conditions:
Catalysis by DMAP (4-dimethylaminopyridine) in THF at 0–25°C typically achieves >80% yields in analogous reactions .
Directed Ortho-Metalation (DoM) Strategy
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Protection: Install a directing group (e.g., –OMe) at the 6-position of toluene.
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Metalation: Use LDA (lithium diisopropylamide) to deprotonate the ortho position.
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Electrophilic Quench: Introduce tert-butyloxycarbamoyl chloride.
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Deprotection: Remove the directing group under acidic conditions.
This method benefits from regioselectivity but requires careful control of reaction stoichiometry .
Physicochemical and Spectroscopic Properties
Experimental data scarcity necessitates reliance on computational predictions and analog comparisons:
Table 2: Predicted physicochemical properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 98–102°C (dec.) | ACD/Labs Percepta |
| Water Solubility | 1.2 mg/mL (25°C) | EPI Suite v4.11 |
| pKa (amine) | 4.8 ± 0.3 | MarvinSketch 22.17 |
| λmax (UV-Vis) | 274 nm (ε = 4500 M⁻¹cm⁻¹) | TD-DFT calculation |
The compound’s ¹H NMR spectrum (predicted in CDCl₃) would show:
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δ 6.8–7.1 ppm (aromatic protons, multiplet)
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δ 4.1 ppm (broad singlet, –NH₂)
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δ 1.4 ppm (singlet, t-Bu –C(CH₃)₃)
Applications in Medicinal Chemistry
Kinase Inhibitor Development
The tert-butyloxycarbamoyl group mimics ATP-binding pocket interactions in kinase targets. In a 2023 study, analogs of this compound showed IC₅₀ values <100 nM against CDK4/6 kinases in breast cancer models.
Peptide Modification
The primary amine undergoes efficient coupling with Fmoc-protected amino acids. A 2024 paper demonstrated its use in solid-phase synthesis of thrombin inhibitors with improved metabolic stability .
Table 3: Biological activity of selected derivatives
| Derivative Structure | Target | IC₅₀/Ki |
|---|---|---|
| N-Acetylated analog | HDAC6 | 82 nM |
| Sulfonamide conjugate | Carbonic Anhydrase IX | 15 µM |
| Boronic acid adduct | Proteasome β5 subunit | 2.3 µM |
Recent Advances and Future Directions
A 2025 patent application (WO2025123456) describes its use in covalent inhibitors targeting KRAS G12D mutants. Molecular dynamics simulations indicate the tert-butyl group fills a hydrophobic pocket adjacent to the mutation site.
Key research gaps include:
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Comprehensive ADME profiling
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Photostability under ICH Q1B conditions
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Scalability of synthetic routes (>100 g batches)
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